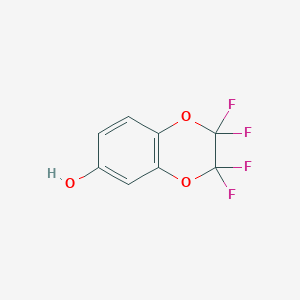

6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane

Description

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-1,4-benzodioxin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCVHTQWRXVSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(C(O2)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane: Physicochemical Properties, Synthesis, and Analytical Characterization

Introduction: The Significance of Fluorinated Benzodioxanes in Modern Drug Discovery

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[3] Consequently, fluorinated benzodioxanes, such as 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane, represent a promising class of compounds for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthetic route, and key analytical methodologies for the characterization of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane. Given the limited availability of experimental data for this specific molecule, this guide leverages information from structurally similar compounds and computational predictions to provide a robust framework for researchers and drug development professionals.

Physicochemical Properties: A Blend of Aromatic and Fluorinated Character

The physicochemical properties of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane are dictated by the interplay of its aromatic benzene ring, the electron-withdrawing tetrafluorinated dioxane ring, and the polar hydroxyl group. The following table summarizes the predicted and inferred properties of this compound.

| Property | Predicted/Inferred Value | Basis for Estimation |

| Molecular Formula | C₉H₆F₄O₃ | --- |

| Molecular Weight | 238.14 g/mol | --- |

| Melting Point | Likely a solid at room temperature with a moderate to high melting point. | Based on the properties of similar aromatic compounds and the crystalline nature of fluorinated molecules. For instance, 2,2,3,3-Tetrafluoro-1,4-butanediol is a white crystalline solid.[4] |

| Boiling Point | Expected to be elevated due to the polar hydroxyl group and molecular weight. | --- |

| Solubility | Sparingly soluble in water, with good solubility in polar organic solvents like methanol, ethanol, and DMSO. | The hydroxyl group enhances polarity, but the fluorinated and aromatic portions contribute to hydrophobicity. 1,3-benzodioxane is practically insoluble in water but readily soluble in organic solvents.[1] |

| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 8-10. | The electron-withdrawing effect of the tetrafluoro-1,4-benzodioxane ring system will likely increase the acidity of the hydroxyl group compared to phenol. |

| LogP | Predicted to be in the range of 2-3. | The fluorinated portion increases lipophilicity, while the hydroxyl group decreases it. This balance is crucial for drug-likeness. |

Synthesis and Purification: A Proposed Synthetic Pathway

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic workflow for 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane.

Experimental Protocol: A General Procedure for Williamson Ether Synthesis

The following is a generalized protocol for the key cyclization step. Optimization of reaction conditions, including solvent, base, and temperature, would be necessary.

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2,4-trihydroxybenzene in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Addition of the Dihaloalkane: Slowly add a stoichiometric equivalent of tetrafluoro-1,2-diiodoethane to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous characterization of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: A typical analytical workflow for the characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal or a complex multiplet is expected for the four equivalent fluorine atoms on the dioxane ring, depending on the conformational dynamics of the ring.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are essential for assessing the purity of the synthesized compound and for monitoring reaction progress. A typical reversed-phase method would be employed.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

-

Stationary Phase: A C18 column is a common choice for compounds of this polarity.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzodioxane chromophore (typically around 280 nm).

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₆F₄O₃.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C-O stretches of the ether linkages, and C-F stretches (typically in the 1000-1400 cm⁻¹ region).

Potential Biological and Pharmacological Significance

While the specific biological activity of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane has not been reported, the known pharmacological profiles of related compounds suggest several potential areas of interest for researchers.

-

Anticancer Activity: Many fluorinated aromatic compounds exhibit potent anticancer properties. The presence of fluorine can enhance the compound's ability to interact with biological targets and can improve its pharmacokinetic profile.[5]

-

Anti-inflammatory Effects: Benzofuran and benzodioxane derivatives have been investigated for their anti-inflammatory properties.[5] The tetrafluorination of the dioxane ring could modulate this activity.

-

Neuroprotective and CNS Activity: The 1,4-benzodioxane scaffold is present in compounds with activity at various CNS receptors. The lipophilicity imparted by the fluorine atoms may facilitate blood-brain barrier penetration.

Conclusion and Future Directions

6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane is a molecule with significant potential in the field of medicinal chemistry. This technical guide provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and a comprehensive analytical approach for its characterization. Further experimental investigation is warranted to fully elucidate its properties and to explore its potential as a lead compound in drug discovery programs. The synthesis and biological evaluation of this and related fluorinated benzodioxanes could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

-

Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 893. [Link]

-

Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere, 300, 134720. [Link]

- Trade Science Inc. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1).

-

PubChem. 2,2,3,3-Tetrafluoro-1,4-butanediol. [Link]

-

Royal Society of Chemistry. (2023). C–F bond functionalizations via fluorinated carbenes. Organic Chemistry Frontiers. [Link]

-

Singh, P., & Kumar, A. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 156-173. [Link]

-

Ielo, L., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(19), 5857. [Link]

-

Matos, M. A. R., Sousa, C. C. S., & Morais, V. M. F. (2008). Experimental and computational thermochemistry of 1,4-benzodioxan and its 6-R derivatives. The Journal of Physical Chemistry A, 112(34), 7961–7968. [Link]

-

Al-Salahi, R., Marzouk, M., & El-Agrody, A. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4736. [Link]

-

Zaitsev, A. V., et al. (2013). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. Journal of Fluorine Chemistry, 156, 179-182. [Link]

-

Sannio, F., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 22(21), 11899. [Link]

- Prasasty, V. D. (2021). Biological Impacts of Fluorination.

-

Al-Zahrani, A. A., et al. (2023). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules, 28(22), 7543. [Link]

-

PubChem. 6-Methoxyflavone. [Link]

-

Mako, F. M., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16675–16687. [Link]

-

Wenthold, P. G. (2022). Computational characterization of isomeric C4H2O systems: Thermochemistry, vibrational frequencies, and optical spectra for butatrienone, ethynyl ketene, butadiynol, and triafulvenone. ResearchGate. [Link]

-

PubChem. 1,1,2,2-Tetrafluoro-3-methoxypropane. [Link]

-

Yang, Z. Y., Perry, B., & Mukherjee, J. (1996). Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. Nuclear Medicine and Biology, 23(6), 793–805. [Link]

-

Angeli, C., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1886. [Link]

-

PubChem. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. [Link]

-

PubChem. 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. [Link]

-

SciSpace. (2019). Characterization of Tetrazolium Salts and Formazans using Computational Chemistry for Radiochromic Dosimetry. [Link]

-

Sannio, F., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Pharmaceutics, 15(12), 2736. [Link]

-

PubChem. Methoxyflurane. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2,3,3-Tetrafluoro-1,4-butanediol | C4H6F4O2 | CID 136270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane in Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the 1,4-benzodioxane scaffold has emerged as a privileged structure, consistently featured in a wide array of biologically active molecules.[1] Its rigid, yet three-dimensional, conformation allows for precise spatial orientation of substituents, making it an ideal template for designing ligands that target specific biological receptors. The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The subject of this guide, 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS Number: 103467-50-1), represents a compelling convergence of these two powerful concepts. This molecule combines the proven pharmacophoric utility of the benzodioxane core with the unique physicochemical advantages conferred by a tetrafluorinated dioxane ring.

This technical guide provides an in-depth exploration of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane, offering insights into its synthesis, physicochemical properties, and, most critically, its application as a strategic building block in the development of novel therapeutics. For researchers and drug development professionals, this compound is not just another reagent, but a key intermediate poised for the creation of next-generation pharmaceuticals, particularly in the realm of infectious diseases.

Physicochemical Properties and Structural Attributes

The unique arrangement of atoms in 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane dictates its chemical behavior and potential interactions with biological systems. The fusion of the electron-rich aromatic ring with the heavily fluorinated dioxane moiety creates a molecule with distinct electronic and conformational characteristics.

| Property | Predicted Value | Source |

| CAS Number | 103467-50-1 | |

| Molecular Formula | C₈H₄F₄O₃ | |

| Boiling Point | 230.8±40.0 °C | ChemicalBook[2] |

| Density | 1.65±0.1 g/cm³ | ChemicalBook[2] |

| pKa | 9.20±0.60 | ChemicalBook[2] |

The presence of the tetrafluoro- substitution on the dioxane ring significantly impacts the molecule's properties. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of the phenolic hydroxyl group and the overall electron distribution of the aromatic ring. Furthermore, the fluorinated segment can enhance metabolic stability by blocking potential sites of oxidative metabolism.

Synthesis and Characterization: A Plausible Pathway

Proposed Synthetic Workflow

The following outlines a plausible, multi-step synthesis. This protocol is illustrative and would require optimization and validation in a laboratory setting.

Step 1: Protection of 1,2,4-Benzenetriol

Due to the presence of multiple hydroxyl groups, selective protection is necessary to ensure the desired regioselectivity in the subsequent cyclization step. The para-hydroxyl group is the target for derivatization in later stages, so the catechol moiety must be free to react.

Step 2: Formation of the Tetrafluorobenzodioxane Ring

The core of the synthesis involves the formation of the dioxane ring. This is typically achieved by reacting the catechol with a suitable C2 synthon under basic conditions.

Step 3: Deprotection to Yield the Final Product

The final step involves the removal of the protecting group from the 6-position hydroxyl to yield the target compound.

Caption: Workflow for the synthesis of potential antimalarials.

This patented application underscores the strategic importance of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane. The tetrafluorobenzodioxane moiety likely serves to enhance the pharmacokinetic properties of the final drug candidates, potentially improving metabolic stability, cell permeability, and target engagement.

The Broader Context: The Versatility of the 1,4-Benzodioxane Scaffold

The potential applications of derivatives of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane are not limited to antimalarials. The broader class of 1,4-benzodioxanes has been extensively explored in drug discovery, yielding compounds with a wide range of biological activities. [1][4]These include:

-

Anticancer Agents: Certain benzodioxane derivatives have shown cytotoxic effects against various cancer cell lines. [5]* Antimicrobial and Antioxidant Activities: The benzodioxane scaffold is present in molecules with demonstrated antibacterial, antifungal, and antioxidant properties. [6]* Cardiovascular and CNS Applications: The well-known α-adrenergic blocker, Doxazosin, features a 1,4-benzodioxane core, highlighting the utility of this scaffold in developing treatments for hypertension. [7]Furthermore, derivatives have been investigated as antagonists for various adrenergic and serotonergic receptor subtypes. [4] The presence of the hydroxyl group on the 6-position of the aromatic ring provides a convenient point for chemical modification, allowing for the exploration of a wide chemical space and the optimization of biological activity through structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane. While a specific safety data sheet (SDS) for this compound is not publicly available, general laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane stands as a testament to the power of strategic molecular design in drug discovery. It elegantly combines the pharmacophoric advantages of the 1,4-benzodioxane scaffold with the property-enhancing effects of fluorination. While detailed biological and toxicological data on the compound itself remain to be published, its documented use as a key intermediate in the synthesis of potential antimalarial agents highlights its value to the scientific community.

For researchers in drug development, this molecule represents a promising starting point for the creation of novel therapeutics. The combination of its versatile chemical handle (the hydroxyl group) and the inherent drug-like properties of its core structure makes it a valuable tool in the quest for new and effective treatments for a range of diseases. As research continues, it is highly probable that new applications and biological targets for derivatives of this intriguing fluorinated benzodioxane will be discovered, further solidifying its place in the medicinal chemist's toolbox.

References

-

(2025-08-06) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives - ResearchGate. Retrieved from [Link]

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. doi: 10.4236/ijoc.2022.123012.

- Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. doi: 10.1016/j.ejmech.2020.112419.

-

Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC - NIH. (2023, March 28). Retrieved from [Link]

- CN1738794B - Biguanide and dihydrotriazine derivatives - Google Patents.

-

chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. (2007, December 4). Retrieved from [Link]

-

Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC - NIH. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,2,3,3-Tetrafluoro-1,4-butanediol 425-61-6 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane is a specialized organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, combining a phenolic hydroxyl group with a fluorinated dioxane ring, offers a scaffold for developing novel therapeutic agents and functional materials. The presence of the electron-withdrawing tetrafluoroethylenedioxy group is anticipated to modulate the acidity and reactivity of the phenolic moiety, potentially influencing its biological activity and chemical behavior.

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound, drawing upon established principles for managing phenolic and fluorinated organic molecules. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

I. Chemical and Physical Properties (Inferred)

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₈H₄F₄O₃ | Derived from the chemical structure. |

| Appearance | White to off-white solid | Typical for many aromatic compounds of similar molecular weight. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone). Limited solubility in non-polar solvents and water. | The hydroxyl group imparts some polarity, but the fluorinated and aromatic portions increase lipophilicity. |

| Acidity (pKa) | Expected to be more acidic than phenol. | The four fluorine atoms are strongly electron-withdrawing, which will stabilize the corresponding phenoxide anion. |

| Stability | Generally stable under standard laboratory conditions. Sensitive to strong oxidizing agents and potentially strong bases. | The benzodioxane ring is relatively stable. The phenolic hydroxyl group is the primary site of reactivity. |

II. Hazard Identification and Safety Precautions

As a phenolic compound, 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane should be handled with caution. The major hazards are associated with the phenolic functional group, which can cause severe skin burns and is toxic upon absorption.

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritant: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Butyl rubber or neoprene gloves. | Provides resistance to aromatic and potentially corrosive compounds. |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes which can cause severe eye damage. |

| Skin and Body | A lab coat, long pants, and closed-toe shoes. For larger quantities, consider an apron or chemical-resistant suit. | Prevents skin contact. |

| Respiratory | Use in a certified chemical fume hood. | Minimizes inhalation of any dust or vapors. |

III. Protocols for Handling and Storage

A. General Handling Protocol

Causality: The primary objective of this protocol is to prevent contact and inhalation, given the corrosive and toxic nature of phenolic compounds.

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Gather all necessary PPE and ensure it is in good condition.

-

Have a spill kit readily available, including an absorbent for organic compounds and a deactivating solution (see spill protocol).

-

Prepare a designated waste container for contaminated materials.

-

-

Weighing and Transfer:

-

Conduct all manipulations within the fume hood.

-

Use a spatula for transferring the solid. Avoid creating dust.

-

If making a solution, add the solid slowly to the solvent.

-

Close the container tightly immediately after use.

-

-

Post-Handling:

-

Wipe down the work area with an appropriate solvent (e.g., ethanol) followed by a soap and water solution.

-

Dispose of all contaminated materials (gloves, wipes, etc.) in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.

-

B. Storage Protocol

Causality: Proper storage is critical to maintain the compound's integrity and prevent accidental exposure.

-

Container: Store in a tightly sealed, clearly labeled container. The label should include the compound name, structure, date received, and any known hazards.

-

Location: Store in a cool, dry, and well-ventilated area.

-

Compatibility: Store away from strong oxidizing agents, strong bases, and combustible materials.

-

Inventory: Maintain an accurate inventory of the compound.

IV. Emergency Procedures

A. Spill Protocol

-

Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Control: If safe to do so, prevent the spread of the spill.

-

Neutralization/Absorption:

-

For small spills, cover with a non-combustible absorbent material (e.g., vermiculite, sand).

-

For larger spills, it may be necessary to neutralize the phenolic compound. A solution of polyethylene glycol (PEG) can be used to decontaminate surfaces.

-

-

Cleanup:

-

Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate the spill area with a suitable solvent and then with soap and water.

-

-

Reporting: Report all spills to the appropriate environmental health and safety personnel.

B. First Aid Protocol

Immediate medical attention is required for any exposure.

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

-

After flushing with water, if available, apply polyethylene glycol (PEG 300 or 400) to the affected area.

-

Seek immediate medical attention.

-

-

Eye Contact:

-

Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the individual to fresh air.

-

If breathing is difficult, administer oxygen.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Seek immediate medical attention.

-

V. Disposal

All waste containing 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane, including empty containers and contaminated materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

VI. Experimental Workflows and Diagrams

A. Workflow for Solution Preparation

Caption: Workflow for preparing solutions of the target compound.

B. Emergency Response Logic

Caption: Decision tree for first aid response to exposure.

VII. References

-

Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Phenol. Retrieved from [Link]

-

Straniero, V., et al. (2018). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(5), 624-631. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

-

Trade Science Inc. (2008). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]

-

Monash University. (2023). Phenol - OHS Information Sheet. Retrieved from [Link]

-

Pallavicini, M., et al. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. PubMed, 30(5), 624-631. [Link]

-

Gáti, T., et al. (2017). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Beilstein Journal of Organic Chemistry, 13, 2376-2384. [Link]

-

Carl ROTH. (n.d

Troubleshooting & Optimization

common side reactions in the synthesis of fluorinated benzodioxanes

Welcome to the technical support center for the synthesis of fluorinated benzodioxanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important scaffolds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and optimized protocols based on established chemical principles.

Section 1: Troubleshooting the Williamson Ether Synthesis Route

The most prevalent method for synthesizing fluorinated 1,4-benzodioxanes is the Williamson ether synthesis, typically involving the reaction of a fluorinated catechol with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base. While robust, this method is prone to specific side reactions that can significantly impact yield and purity.

FAQ 1: My primary byproduct is the mono-alkylated intermediate, not the cyclized benzodioxane. What is causing this incomplete reaction?

Answer:

This is a classic issue where the second intramolecular SN2 reaction fails to proceed efficiently after the initial intermolecular alkylation. The desired reaction proceeds in two steps: 1) formation of a phenoxide and its reaction with one end of the dihaloethane, and 2) intramolecular cyclization by the second phenoxide group.

Root Causes and Mechanistic Insights:

-

Insufficient Basicity: The second phenolic proton is more acidic than the first but may not be fully deprotonated if a weak base or insufficient equivalents of base are used. Without the second, highly nucleophilic phenoxide, the intramolecular cyclization stalls.

-

Steric Hindrance: The presence of a fluorine atom ortho to one of the hydroxyl groups can sterically hinder the approach of the electrophilic carbon, slowing down the intramolecular SN2 cyclization step.

-

Poor Solubility: The mono-alkylated intermediate may have different solubility properties than the starting catechol, potentially precipitating or partitioning out of the reactive phase of the solution, thus preventing cyclization.

Troubleshooting Guide:

-

Re-evaluate Your Base:

-

Switch from a mild base like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH). This ensures complete deprotonation of both hydroxyl groups.[1][2]

-

Use at least two full equivalents of the base to ensure the formation of the dianion.

-

-

Optimize Reaction Temperature:

-

While the first alkylation may proceed at room temperature, the intramolecular cyclization often requires thermal energy to overcome the activation barrier. Consider increasing the reaction temperature to the reflux point of your chosen solvent (e.g., DMF, Acetone, Acetonitrile).

-

-

Add a Phase-Transfer Catalyst:

-

If using a heterogeneous base like K₂CO₃ in a solvent like acetone, the reaction rate can be limited by the solid-liquid interface. Adding a catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the phenoxide into the organic phase, accelerating the reaction.

-

Diagram: Desired Pathway vs. Incomplete Cyclization

Caption: Reaction pathway for benzodioxane synthesis.

FAQ 2: I'm observing a significant amount of an insoluble, high-molecular-weight polymer. How can I favor intramolecular cyclization?

Answer:

Polymer formation is a common competitive side reaction where the mono-alkylated intermediate reacts with another molecule of the fluorocatechol dianion instead of cyclizing. This intermolecular reaction leads to oligomers and polymers.

Root Causes and Mechanistic Insights:

-

High Concentration: At high concentrations, the probability of intermolecular collisions between the mono-alkylated intermediate and another catechol molecule is significantly increased, favoring polymerization over the desired intramolecular ring-closing reaction. This is a fundamental principle of cyclization reactions.

Troubleshooting Guide:

-

Employ High-Dilution Conditions:

-

This is the most critical factor. Run the reaction at a much lower concentration (e.g., 0.01-0.05 M). This statistically favors the intramolecular pathway, as the reactive ends of the same molecule are "closer" to each other than to other molecules in the solution.

-

-

Use a Syringe Pump for Slow Addition:

-

Instead of adding all reagents at once, slowly add a solution of the 1,2-dihaloethane to the solution of the fluorocatechol dianion over several hours using a syringe pump. This technique maintains a very low instantaneous concentration of the electrophile, further suppressing the intermolecular side reaction.

-

Section 2: Challenges with Direct Fluorination

While seemingly straightforward, direct fluorination of a pre-formed benzodioxane ring system is notoriously difficult and often leads to undesirable outcomes.

FAQ 3: My attempt to directly fluorinate 1,4-benzodioxane resulted in a complex mixture and significant tar formation. Why is this method so problematic?

Answer:

Direct fluorination of electron-rich aromatic systems like 1,4-benzodioxane is often unselective and can lead to degradation.[3]

Root Causes and Mechanistic Insights:

-

Ring Activation: The two ether oxygens of the dioxane ring are strong electron-donating groups, making the attached benzene ring highly activated towards electrophilic attack. This high reactivity makes controlled, selective monofluorination extremely challenging.

-

Oxidative Degradation: The reaction conditions for electrophilic fluorination (e.g., using F₂ gas or Selectfluor™) can be oxidative. The electron-rich benzodioxane system is susceptible to oxidation, which can lead to ring-opening of the dioxane moiety or the formation of quinone-like structures, ultimately resulting in decomposition and tar.[3]

-

Lack of Selectivity: The high activation leads to poor regioselectivity, often resulting in a mixture of mono-, di-, and poly-fluorinated products that are difficult to separate.

Recommended Alternative Strategy:

It is almost always preferable to construct the fluorinated benzodioxane ring from a pre-fluorinated precursor. The most reliable method is to start with a commercially available or synthesized fluorocatechol and perform a Williamson ether synthesis as detailed in Section 1. This approach ensures the fluorine atom is precisely positioned from the start.

Section 3: General Protocols and Best Practices

Protocol 1: Optimized Williamson Ether Synthesis of 6-Fluoro-1,4-benzodioxane

This protocol is designed to minimize side reactions by incorporating high-dilution principles and optimal reagent choices.

Materials:

-

4-Fluorocatechol

-

1,2-Dibromoethane

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Preparation: Under an inert atmosphere of argon, add 4-fluorocatechol (1.0 eq) to a three-neck flask containing anhydrous DMF to achieve a final concentration of ~0.05 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cyclization: Heat the solution to 80-90 °C. Slowly add 1,2-dibromoethane (1.1 eq) via a syringe pump over 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete after 12-24 hours at temperature.

-

Workup: Cool the reaction mixture to room temperature. Cautiously quench the excess NaH by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Table 1: Key Parameter Optimization

| Parameter | Recommendation | Rationale |

| Base | NaH, KH | Strong, non-nucleophilic bases ensure complete formation of the dianion, driving the reaction to completion.[1][2] |

| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation without hydrogen bonding to the nucleophile.[4] |

| Concentration | 0.01 - 0.05 M (High Dilution) | Statistically favors intramolecular cyclization over intermolecular polymerization, which is the primary side reaction. |

| Temperature | 80 °C - Reflux | Provides the necessary activation energy for the second, more difficult intramolecular SN2 ring-closure. |

Diagram: Troubleshooting Workflow for Low Yield

Caption: Troubleshooting flowchart for low-yield reactions.

References

-

TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. [Link]

-

ResearchGate. (2025). Improved synthesis of a highly fluorinated boronic ester as dual functional additive for lithium-ion batteries | Request PDF. [Link]

-

Durham E-Theses. Selective Fluorination Strategies. [Link]

- Google Patents.

-

Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

-

ResearchGate. (2020). A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. [Link]

-

National Institutes of Health. (2019). Electrochemical Synthesis of Fluorinated Orthoesters from 1,3‐Benzodioxoles - PMC. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

National Institutes of Health. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PubMed Central. [Link]

-

National Institutes of Health. Synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC. [Link]

-

National Institutes of Health. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed Central. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ACS Publications. (2011). Nucleophilic Deoxyfluorination of Catechols | Organic Letters. [Link]

-

National Institutes of Health. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. [Link]

-

Reddit. (2015). Williamson ether synthesis trouble, 2.0 : r/chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. reddit.com [reddit.com]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. tsijournals.com [tsijournals.com]

- 6. WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use - Google Patents [patents.google.com]

troubleshooting guide for 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane experiments

Welcome to the technical support center for experiments involving 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane. This guide is designed for researchers, medicinal chemists, and materials scientists to navigate the common challenges encountered during the synthesis, purification, and application of this versatile fluorinated building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your research.

Section 1: Synthesis and Purification

The creation of the 1,4-benzodioxane ring system, particularly with the addition of fluorine atoms, requires careful control of reaction conditions. The most common route involves the reaction of a catechol-type precursor with a source of tetrafluoroethylene, often via a modified Williamson ether synthesis.

FAQ 1: My synthesis of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane from 1,2,4-trihydroxybenzene is resulting in low yields and a complex mixture of products. What are the critical parameters to control?

This is a frequent challenge. The reaction involves the nucleophilic attack of deprotonated hydroxyl groups on an electrophilic fluorine-bearing molecule. Success hinges on managing the reactivity of the starting materials and preventing side reactions.

Causality Analysis:

-

Starting Material Oxidation: 1,2,4-trihydroxybenzene (a hydroquinone derivative) and its deprotonated forms are highly susceptible to oxidation, especially under basic conditions, forming colored quinone impurities.[1] This is often the primary source of dark, complex reaction mixtures.

-

Regioselectivity of Deprotonation: The three hydroxyl groups of 1,2,4-trihydroxybenzene have different pKa values. For the formation of the 1,4-benzodioxane ring, the adjacent hydroxyls at the 1 and 2 positions must react. Incorrect base stoichiometry or strength can lead to incomplete or non-selective deprotonation.

-

Side Reactions of the Fluoroalkene: The typical reagent, tetrafluoroethylene (TFE), is a gas that can readily polymerize under thermal or radical conditions, competing with the desired cyclization.

-

Solvent and Base Compatibility: The choice of base and solvent is critical. The base must be strong enough to deprotonate the phenol but not so harsh as to cause decomposition. The solvent must facilitate the dissolution of the phenoxide salt and be inert under the reaction conditions.

Troubleshooting Protocol & Recommendations:

| Parameter | Recommendation | Rationale |

| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents the rapid oxidation of the trihydroxybenzene starting material.[1] |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | NaH provides strong, non-nucleophilic deprotonation. K₂CO₃ is a milder base suitable for sensitive substrates. Use 2.2 equivalents to ensure formation of the dianion. |

| Solvent | Anhydrous, polar aprotic (e.g., DMF, DMSO) | Solubilizes the phenoxide salt intermediate, promoting the SNAr or SN2-type reaction required for cyclization.[2] |

| Temperature | Initial deprotonation at 0 °C, then gentle heating (50-70 °C) | Controlled temperature minimizes decomposition and polymerization of TFE. Add the electrophile slowly after deprotonation is complete. |

| Purification | Column Chromatography (Silica Gel) | A gradient elution, typically starting with Hexane/Ethyl Acetate (e.g., 9:1) and gradually increasing polarity, is effective for separating the product from nonpolar impurities and polar baseline material. |

Workflow: Troubleshooting Synthesis and Purification

This diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis and purification of the target compound.

Caption: Logical workflow for synthesis and purification troubleshooting.

Section 2: Characterization and Stability

Verifying the structure and purity of your compound is paramount. The unique electronic environment created by the tetrafluoro-dioxane moiety gives rise to a distinct spectroscopic signature.

FAQ 2: What are the expected spectroscopic data for 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane, and what common impurities should I look for?

Expected Spectroscopic Data:

| Technique | Expected Signature | Rationale & Interpretation |

| ¹H NMR | Aromatic protons (~6.5-7.0 ppm), phenolic -OH (broad singlet, ~5-9 ppm, D₂O exchangeable) | The electron-withdrawing nature of the fluorinated ring will shift the aromatic protons upfield relative to benzene. The exact chemical shifts will follow predictable aromatic substitution patterns. |

| ¹³C NMR | Aromatic carbons (~110-150 ppm), carbons bonded to fluorine (CF₂, complex multiplets due to C-F coupling, ~135-145 ppm) | The CF₂ carbons will show characteristic splitting patterns (triplets or more complex multiplets) due to strong one-bond and two-bond carbon-fluorine coupling. |

| ¹⁹F NMR | A single resonance (singlet or complex multiplet depending on symmetry) | Since the four fluorine atoms are chemically equivalent in a symmetrical environment, a single peak is expected. Any impurities or structural isomers would likely present additional peaks. |

| Mass Spec (HRMS) | Accurate mass corresponding to C₈H₄F₄O₃ | Provides definitive confirmation of the elemental composition. |

| FTIR | Broad O-H stretch (~3200-3500 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), strong C-F stretches (~1000-1200 cm⁻¹) | Confirms the presence of key functional groups: the hydroxyl, the ether linkages, and the carbon-fluorine bonds. |

Common Impurities & Their Signatures:

-

Unreacted 1,2,4-trihydroxybenzene: Will show a simpler aromatic ¹H NMR pattern and lack the ¹⁹F NMR signal.

-

Oxidized Byproducts (Quinones): Often highly colored. May complicate NMR spectra but are easily detected by their color and distinct carbonyl peaks in the ¹³C NMR (~180-190 ppm) and IR (~1650-1680 cm⁻¹).[3]

-

Solvent Residue (DMF, DMSO): Sharp singlets in the ¹H NMR at characteristic chemical shifts (e.g., DMF: ~8.0, 2.9, 2.7 ppm; DMSO: ~2.5 ppm).

FAQ 3: Is 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane stable? What are the proper handling and storage procedures?

While the fluorinated dioxane ring is generally robust, the phenolic hydroxyl group introduces potential instability.

-

Oxidative Stability: Like many phenols, it is susceptible to air oxidation over time, which can be accelerated by light and trace metals. This is a primary degradation pathway.

-

Thermal Stability: The compound possesses good thermal stability, a characteristic often imparted by fluorination.[4] However, prolonged heating at high temperatures should be avoided.

-

pH Stability: The compound is stable in neutral and acidic conditions. In strongly basic solutions, the deprotonated phenoxide is more susceptible to oxidation. The C-F bonds are generally stable, but extremely harsh conditions could potentially lead to defluorination.[5]

Recommended Handling and Storage:

-

Storage: Store in a tightly sealed amber vial at low temperature (<4 °C) under an inert atmosphere (argon or nitrogen).

-

Handling: Handle quickly in the open air to minimize exposure. For solution-based applications, use degassed solvents. Avoid contact with strong oxidizing agents and strong bases during storage.[6]

Section 3: Reactions and Applications

The 6-hydroxy group is the primary site for further functionalization, typically acting as a nucleophile. However, its reactivity is modulated by the potent electron-withdrawing effect of the perfluorinated dioxane ring.

FAQ 4: I am attempting a Williamson ether synthesis (or other nucleophilic substitution) on the 6-hydroxy group, but the reaction is incomplete or fails. Why is its reactivity lower than expected for a typical phenol?

This is a crucial point of non-intuitive reactivity that stems from electronic effects.

Mechanistic Explanation:

The 2,2,3,3-tetrafluoro-1,4-benzodioxane moiety is strongly electron-withdrawing due to the high electronegativity of the four fluorine atoms. This has two opposing effects on the 6-hydroxy group:

-

Increased Acidity (Thermodynamic Effect): The electron-withdrawing group stabilizes the negative charge of the corresponding phenoxide anion. This makes the proton more acidic and easier to remove with a base.

-

Decreased Nucleophilicity (Kinetic Effect): The same electron-withdrawing effect that stabilizes the anion also pulls electron density away from the oxygen atom, making the resulting phenoxide a poorer nucleophile compared to the phenoxide of a non-fluorinated analogue.

In reactions like the Williamson ether synthesis, the kinetic effect (poor nucleophilicity) is often the rate-limiting factor, leading to sluggish or incomplete reactions.[7]

Troubleshooting Logic: Failed Nucleophilic Substitution at 6-OH

This decision tree helps diagnose issues when functionalizing the hydroxyl group.

Caption: Decision tree for troubleshooting reactions at the 6-hydroxy position.

References

-

Kaur, H., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY, An Indian Journal, 4(2). Link

-

Grese, T. A., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(2), 146-67. Link

-

Straniero, V., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(8), 1053-1063. Link

-

Straniero, V., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. ResearchGate. Link

-

Cacciari, B., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry, 51(20), 6467-6479. Link

-

Wei, W., et al. (2016). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. Scientific Reports, 6, 38898. Link

-

Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Link

-

Meerwein, H. (1973). Triethyloxonium Fluoborate. Organic Syntheses, Coll. Vol. 5, p.1080. Link

-

Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Link

-

Reusch, W. (2013). Williamson Ether Synthesis. Michigan State University Department of Chemistry. Link

-

Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5627-5631. Link

-

jOeCHEM. (2017). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). YouTube. Link

-

Fisher Scientific. (2021). Safety Data Sheet for (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine hydrochloride. Link

-

Wei, W., et al. (2016). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. ResearchGate. Link

-

Ishida, Y., et al. (2014). Synthesis and Characterization of Highly Fluorinated Diamines and Benzoxazines Derived Therefrom. ChemInform, 45(31). Link

-

TCI Chemicals. (n.d.). 2,2,3,3-Tetrafluoro-1,4-butanediol. Link

-

Saiz, E., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5174-5182. Link

-

Reddit User Discussion. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Link

-

Van Arnum, P. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(10). Link

-

Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 22(16), 8878. Link

-

Leite, D. C. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 248. Link

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Problems. Link

-

Taylor & Francis Online. (n.d.). Catechol – Knowledge and References. Link

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Link

-

Sigma-Aldrich. (n.d.). 2,2,3,3-Tetrafluoro-1,4-butanediol. Link

-

Daugulis, O., et al. (2011). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Organic Letters, 13(16), 4172-4175. Link

-

Thompson, A. L., et al. (2017). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. University of Southampton Institutional Repository. Link

-

Ball, N. D., et al. (2024). Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. Chem, 10(6), 1649-1664. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.ca [fishersci.ca]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Validation & Comparative

A Guide to the Spectroscopic Differentiation of Fluorinated Benzodioxane Isomers

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of molecular entities is paramount. Fluorinated benzodioxanes are a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1] However, the introduction of substituents, such as fluorine, onto the benzodioxane ring can result in various positional isomers. These isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, their unambiguous differentiation is a critical step in the development of safe and effective therapeutics.

This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to distinguish between positional isomers of fluorinated 1,4-benzodioxane. We will focus on two representative isomers, 6-fluoro-1,4-benzodioxane (Isomer A) and 7-fluoro-1,4-benzodioxane (Isomer B) , to illustrate the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Analytical Challenge: Why Isomer Differentiation Matters

The position of a single fluorine atom on the aromatic ring of the benzodioxane scaffold can profoundly influence its electronic properties and three-dimensional shape. This, in turn, dictates how the molecule interacts with biological targets like enzymes and receptors. An analytical workflow that reliably distinguishes these isomers is therefore not merely an academic exercise but a cornerstone of quality control and regulatory compliance in drug development.

Sources

The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its unique conformational properties and synthetic accessibility have made it a versatile template for the design of ligands targeting a diverse array of physiological systems.[1][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1,4-benzodioxan-related compounds, offering experimental insights and actionable protocols for researchers in drug discovery and development.

The Architectural Significance of the 1,4-Benzodioxan Nucleus

The 1,4-benzodioxan moiety, consisting of a benzene ring fused to a 1,4-dioxane ring, confers a semi-rigid structure that is crucial for its interaction with various biological targets.[4] This scaffold is prevalent in compounds targeting G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors, but its reach extends to enzymes and ion channels.[1] The inherent versatility of this structure allows for systematic modifications at several key positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Biological Targets and Therapeutic Implications

Derivatives of 1,4-benzodioxan have been successfully developed into pharmacological agents and research tools with a wide range of applications, including:

-

α-Adrenergic Receptor Antagonists: This is arguably the most well-known application, with drugs like Doxazosin used in the treatment of hypertension and benign prostatic hyperplasia.[5]

-

Serotonin Receptor (5-HT) Ligands: Compounds targeting 5-HT1A receptors have shown potential as anxiolytics and antidepressants.[6][7]

-

Anticancer Agents: Some derivatives have exhibited cytotoxic effects, particularly in prostate cancer cells, by targeting α1D-adrenergic receptors.[7][8]

-

Monoamine Oxidase (MAO) Inhibitors: Chalcone derivatives incorporating the 1,4-benzodioxan moiety have been identified as potent and selective inhibitors of MAO-B, relevant for neurodegenerative diseases.[9]

-

Antibacterial Agents: The scaffold has been utilized to develop potent inhibitors of bacterial enzymes, offering new avenues for combating antibiotic resistance.[10]

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of 1,4-benzodioxan derivatives is exquisitely sensitive to the nature and position of substituents. The following analysis dissects the SAR at key positions of the scaffold.

The Dioxane Ring (Positions 2 and 3)

Substituents at the 2-position of the dioxane ring are critical for imparting affinity and selectivity. Typically, an aminomethyl side chain is found in many active compounds.

-

Stereochemistry is Paramount: The chirality at the 2-position significantly influences receptor recognition. For instance, in compounds targeting both α1-adrenergic and 5-HT1A receptors, a reversed enantioselectivity is often observed.[7] The (S)-enantiomer may be a potent 5-HT1A agonist, while the (R)-enantiomer shows higher affinity for α1D-adrenoceptors.[7]

-

Nature of the Side Chain: The length and composition of the side chain extending from the 2-position are crucial. An ethylamino linker is a common feature in potent α1-antagonists like WB-4101.

The Aromatic Ring (Positions 5, 6, 7, and 8)

Modifications on the benzene ring modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein.

-

Substitution Patterns: The placement of substituents can dramatically alter activity. For example, in a series of chalcone-based MAO-B inhibitors, a 3-bromo-4-fluorophenyl substituent on the propenone moiety, coupled with the 1,4-benzodioxan ring, resulted in the most potent compound.[9]

-

Introduction of Amide Functionalities: The incorporation of a benzamide moiety at the 6-position has been explored for the development of agents targeting metastatic castration-resistant prostate cancer.[5]

The Terminal Amine Group

For derivatives with an aminoalkyl side chain, the nature of the terminal amine is a key determinant of activity and selectivity.

-

Impact of Bulkiness: As the size of the substituent on the nitrogen atom increases, there is a general trend of decreasing α-receptor agonist activity and increasing β-receptor activity in related adrenergic compounds.[11]

-

Hydrogen Bonding Potential: The amine function is thought to engage in a charge-reinforced hydrogen bond with the receptor's anionic site, rather than a simple ionic interaction.[12]

Comparative Analysis of Prototypical 1,4-Benzodioxan Derivatives

To illustrate the principles of SAR, the following table compares the pharmacological profiles of several key compounds.

| Compound | Primary Target(s) | Key Structural Features | Resulting Biological Activity |

| WB-4101 | α1-Adrenergic Receptors | 2-(2,6-Dimethoxyphenoxy)ethylaminomethyl side chain | Potent α1-antagonist |

| Idazoxan | α2-Adrenergic Receptors | Imidazoline ring fused to the benzodioxan | Selective α2-antagonist |

| (S)-Compound 15 (from Pigini et al.) | 5-HT1A Receptors | Replacement of benzodioxan with a 1,4-dioxane ring and specific substitutions | Potent and full 5-HT1A agonist[6] |

| (R)-Compound 4 (from Leopoldo et al.) | α1D-Adrenergic Receptors | Chiral center at the 2-position with a specific side chain | Selective α1D-antagonist with anticancer activity[7] |

| Compound 22 (from Chilin et al.) | Monoamine Oxidase B | Chalcone scaffold with a 3-bromo-4-fluorophenyl group | Potent and selective MAO-B inhibitor[9] |

Experimental Protocols for SAR Elucidation

A robust SAR study relies on well-defined synthetic and biological evaluation protocols. The following provides a generalized framework for researchers.

General Synthetic Strategy for 1,4-Benzodioxan Analogs

A common synthetic route to 2-substituted 1,4-benzodioxans starts from catechol.

-

Alkylation of Catechol: React catechol with an appropriate epoxide (e.g., epichlorohydrin or a glycidyl ether) in the presence of a base (e.g., sodium hydride) to form the corresponding 2-hydroxymethyl-1,4-benzodioxan.

-

Activation of the Hydroxyl Group: Convert the primary alcohol to a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine).

-

Nucleophilic Substitution: Displace the leaving group with a desired amine to introduce the aminoalkyl side chain.

-

Purification: Purify the final compound using column chromatography or recrystallization.

In Vitro Radioligand Binding Assay for Adrenergic Receptors

This protocol determines the affinity of a test compound for a specific receptor subtype.[13][14][15]

Materials:

-

Cell membranes expressing the target human adrenergic receptor subtype (e.g., α1A, α1B, α1D).

-

Radioligand (e.g., [3H]-Prazosin for α1 receptors).

-

Non-specific binding control (e.g., phentolamine).

-

Test compounds at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare dilutions of the test compound.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization for Gq-Coupled Receptors

This assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as α1-adrenergic receptors.[16][17][18]

Materials:

-

Cells expressing the target Gq-coupled receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist and antagonist controls.

-

Test compounds.

-

Fluorescence plate reader with an injection port.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

For antagonist testing, pre-incubate the cells with the test compound.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject the agonist (for antagonist testing) or the test compound (for agonist testing) and continuously measure the fluorescence signal over time.

-

Analyze the change in fluorescence to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Caption: Iterative workflow for SAR studies.

Caption: Simplified Gq signaling pathway for α1-adrenergic receptors.

Conclusion and Future Directions

The 1,4-benzodioxan scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. [1][3]A thorough understanding of its structure-activity relationships is crucial for the rational design of compounds with improved potency, selectivity, and drug-like properties. Future research will likely focus on exploring novel substitution patterns, developing derivatives with unique pharmacological profiles (e.g., biased agonists), and applying computational methods to further refine the design process. The experimental frameworks provided in this guide serve as a robust starting point for researchers aiming to unlock the full potential of this remarkable chemical entity.

References

-

Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

-

Pigini, M., et al. (2012). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel α1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 55(24), 11054-11066. [Link]

-

Chilin, A., et al. (2013). Design, synthesis, and evaluation of 1,4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Medicinal Chemistry, 56(17), 6894-6904. [Link]

-

Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. [Link]

-

Leopoldo, M., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. Reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(1), 344-355. [Link]

- Khan, I., & Ibrar, A. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Current Drug Discovery Technologies, 10(2), 115-125.

- Wudl, F., & Paquette, L. A. (1992). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Accounts of Chemical Research, 25(5), 221-228.

-

Melchiorre, C., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 31(7), 1361-1365. [Link]

- Bolchi, C., et al. (2020).

-

Pigini, M., et al. (2003). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 46(21), 4503-4512. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

-

Wikipedia. (n.d.). Benzodioxan. [Link]

- Pigini, M., et al. (2012). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 55(24), 11054-11066.

-

Sci-Hub. (n.d.). [Link]

-

Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

-

Caporuscio, F., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molecules, 29(8), 1888. [Link]

-

Rockman, H. A., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 125(1), e102. [Link]

-

Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 755848. [Link]

- Sharma, S., & Singh, P. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 1-13.

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

- Wang, Y., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(5), 731-744.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Giardinà, D., et al. (1990). Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity. Il Farmaco, 45(12), 1289-1298. [Link]

-

ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β... [Link]

-

Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

-

Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. journals.physiology.org [journals.physiology.org]

A Prospective Analysis of the Cross-Reactivity Profile of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane: A Guide for Preclinical Evaluation

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane. In the absence of direct empirical data for this specific molecule, we present a prospective analysis grounded in the well-established pharmacology of the 1,4-benzodioxane scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a structured, data-driven approach to preclinical assessment. We will delve into the causal logic behind experimental choices, provide detailed, self-validating protocols, and ground our hypotheses in authoritative scientific literature.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold and the Rationale for Cross-Reactivity Profiling

The 1,4-benzodioxane moiety is a versatile and evergreen scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this structure have been developed as agonists and antagonists for a range of biological targets, most notably neuronal nicotinic, α1-adrenergic, and serotoninergic receptor subtypes.[1] Given this history of diverse bioactivity, any new analog, such as 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane, warrants a thorough investigation of its selectivity and potential for off-target interactions.

The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The tetrafluoro substitution on the dioxane ring of our target compound is a significant modification, making a comprehensive cross-reactivity assessment essential to predict its therapeutic window and potential side effects.

This guide outlines a tiered experimental approach to systematically evaluate the binding profile of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane against high-probability off-target receptors, based on the known pharmacology of its structural class.

Hypothesized Biological Targets and Comparative Compounds